molecular formula C11H12BrF3N2S B1404843 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide CAS No. 1351587-11-5

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide

Cat. No.: B1404843
CAS No.: 1351587-11-5
M. Wt: 341.19 g/mol
InChI Key: QTODDRXADKYOEU-UHFFFAOYSA-N
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Description

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl thioether moiety, which is further connected to a dihydroimidazole ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-(trifluoromethyl)benzyl bromide with thiourea to form the corresponding thioether. This intermediate is then subjected to cyclization with ethylenediamine under acidic conditions to yield the dihydroimidazole ring. The final step involves the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Oxidation: The thioether moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted benzyl thioethers.

Scientific Research Applications

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzyl bromide
  • 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid

Uniqueness

2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2S.BrH/c12-11(13,14)9-3-1-8(2-4-9)7-17-10-15-5-6-16-10;/h1-4H,5-7H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTODDRXADKYOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)C(F)(F)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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